Biphenyl-3-carbonyl chloride
Overview
Description
Biphenyl-3-carbonyl chloride, also known as 3-biphenylcarbonyl chloride, is an aryl chloride that contains a carbonyl group. It is a colorless to light yellow, crystalline powder .
Synthesis Analysis
The synthesis of Biphenyl-3-carbonyl chloride involves the reaction of biphenyl with acid chloride . The reaction undergoes a Friedel-Crafts acylation, a type of electrophilic aromatic substitution mechanism .Molecular Structure Analysis
The molecular formula of Biphenyl-3-carbonyl chloride is C13H9ClO . Its molecular weight is 216.66 g/mol . The structure includes a carbonyl group (C=O) and a chloride atom attached to a biphenyl group .Chemical Reactions Analysis
Biphenyl-3-carbonyl chloride can undergo various chemical reactions. For instance, it can participate in Friedel-Crafts acylation reactions . In addition, it can undergo reactions involving the formation of biaryl products through the concomitant one-electron reduction of each copper center .Physical And Chemical Properties Analysis
Biphenyl-3-carbonyl chloride is a white to yellow fine crystalline powder . It is soluble in most organic solvents but insoluble in water.Scientific Research Applications
Synthesis and Characterization of New Compounds
- Synthesis of Ketooximes and Their Complexes : A study focused on synthesizing new ketooximes by reacting 4-biphenylhydroximoyl chloride with different amines. These compounds were further used to prepare mononuclear complexes with various metal salts. The study characterized these compounds and found that ketooximes act as bidentate ligands bonding metal ions through oxime and carbonyl oxygen (Karipcin & Arabali, 2006).
Chemical and Physical Properties
- Van der Waals' Potentials in Hydrocarbons : Research improved the van der Waals' potentials for interactions between carbon and hydrogen in both aliphatic and aromatic systems, including biphenyl. This study was significant in understanding the molecular interactions and structures in such compounds (Lii & Allinger, 1989).
Material Science and Environmental Applications
- Thin Film Composite Membranes : Studies on the use of novel biphenyl acid chloride derivatives for the preparation of thin film composite reverse osmosis membranes showed promising results in water treatment and filtration technologies. These membranes exhibited higher salt rejection, indicating potential applications in water purification processes (Li, Zhang, Zhang, & Zheng, 2007).
Bioremediation and Environmental Cleanup
- Utilization in Bioremediation : A novel bacterium was discovered that could utilize monochlorobiphenyls as growth substrates, highlighting the potential use of biphenyl compounds in bioremediation of contaminated sites (Kim & Picardal, 2000).
Safety And Hazards
properties
IUPAC Name |
3-phenylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFGSULCGOKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373473 | |
Record name | Biphenyl-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-3-carbonyl chloride | |
CAS RN |
42498-44-2 | |
Record name | Biphenyl-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42498-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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